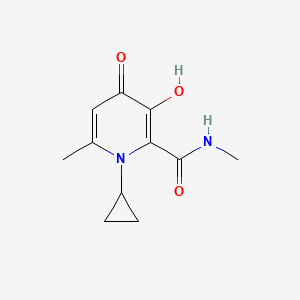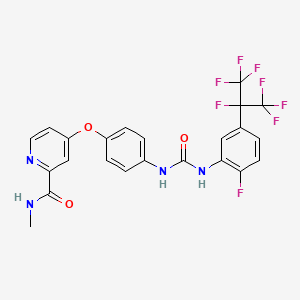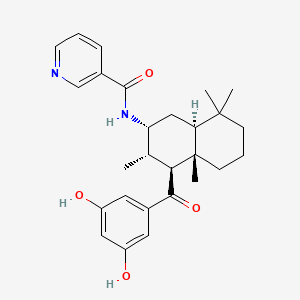
Asciminib hydrochloride
Overview
Description
Asciminib Hydrochloride, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a protein kinase inhibitor that specifically targets the ABL myristoyl pocket, a novel mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Asciminib Hydrochloride involves several key steps:
Starting Material: The synthesis begins with 2-chloro-3-acetylpyridine.
Ketoester Condensation: This step involves the condensation of the starting material to form an intermediate compound.
N-Alkylation: The intermediate undergoes N-alkylation to introduce the necessary functional groups.
Chlorination: Chlorination is performed to further modify the intermediate.
Amidation: The intermediate is then subjected to amidation to form the desired amide.
Knole Pyrazole Synthesis: Finally, the compound undergoes Knole pyrazole synthesis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and common reaction conditions, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Asciminib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Asciminib Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protein kinase inhibitors and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Industry: Employed in the development of new therapeutic agents and in pharmaceutical research.
Mechanism of Action
Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .
Comparison with Similar Compounds
Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.
Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.
Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.
Bosutinib (Bosulif): Targets both ABL and SRC family kinases.
Uniqueness of Asciminib Hydrochloride: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .
Properties
CAS No. |
2119669-71-3 |
|---|---|
Molecular Formula |
C20H19Cl2F2N5O3 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |
InChI Key |
HGCOOPLEWPBLOY-PFEQFJNWSA-N |
SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)



![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)
